Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTUDYXGFRTRGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-bromoacetic acid with 4-(naphthalen-1-yl)-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can convert the thiazole ring into a thiazolidine ring.
- Substitution : The acetate group can be substituted with other functional groups via nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Chemistry
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate serves as a building block in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows it to participate in various coupling reactions that are essential for constructing intricate chemical architectures.
Biology
In biological research, this compound is being investigated for its potential bioactive properties. Studies have shown that it may exhibit:
- Antimicrobial Activity : Preliminary assays indicate that it has inhibitory effects against certain bacterial strains.
- Anti-inflammatory Properties : Research is ongoing to explore its efficacy in modulating inflammatory pathways.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts. Its interactions with biological targets suggest potential applications in treating diseases characterized by inflammation and infection.
Industry
In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other chemical formulations where specific performance characteristics are required.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Naphthalene vs. Phenyl Substituents : The naphthalene group in the target compound provides greater hydrophobicity and steric bulk compared to phenyl or halogenated phenyl analogs (e.g., 4-chlorophenyl in ). This enhances interactions with hydrophobic protein pockets but may reduce solubility .
- Sodium Carboxylate vs. Neutral Forms: Sodium salts (e.g., ) generally exhibit higher aqueous solubility than their carboxylic acid counterparts, facilitating formulation for intravenous or oral delivery.
Physicochemical Properties
- Solubility: Sodium salts (e.g., ) are typically more water-soluble than neutral analogs. For instance, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is explicitly noted for its use in aqueous solutions .
- Stability : Halogenated derivatives (e.g., 4-chlorophenyl in ) may exhibit greater thermal and oxidative stability due to the electronegativity of substituents.
Biological Activity
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C15H10NNaO2S
- Molecular Weight : 291.31 g/mol
- CAS Number : 1803595-72-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure allows for binding with metal ions and proteins, influencing their activity. This compound has been investigated for its potential anti-inflammatory and antimicrobial properties, as well as its role in cancer treatment.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the compound was tested against various bacterial strains using the agar diffusion method, showing effective inhibition zones compared to standard antibiotics.
Anticancer Potential
The compound's anticancer properties have been evaluated in several studies. For example, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and phenyl rings can enhance the cytotoxicity against specific cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Similar Thiazole Derivative | HT29 | < 0.5 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Study on Anticancer Activity
A notable study published in MDPI investigated various thiazole derivatives for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Screening
In another study assessing the antibacterial efficacy of thiazole compounds, this compound was found to possess superior activity against resistant bacterial strains when compared to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between a naphthalene-containing alkyne and a thiazole-derived azide. For example, a similar protocol involves reacting (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamide derivatives in a tert-butanol/water solvent system (3:1) at room temperature, using Cu(OAc)₂ (10 mol%) as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction and recrystallization . Optimization may involve adjusting solvent polarity, catalyst loading, or reaction time to improve yield.
Q. How is spectroscopic characterization (IR, NMR, HRMS) employed to confirm the structure of this compound?
- Methodological Answer :
- IR : Key peaks include C=O stretching (~1670 cm⁻¹), aromatic C=C (~1590 cm⁻¹), and C–N/C–O vibrations (~1250–1300 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ shows distinct signals for the thiazole methylene group (~5.4 ppm, s) and naphthalene protons (7.2–8.4 ppm, multiplet). ¹³C NMR confirms carbonyl carbons (~165 ppm) and aromatic carbons (~120–140 ppm) .
- HRMS : Calculated [M+H]⁺ values (e.g., 404.1359 for a nitro-substituted analog) are matched with experimental data to validate molecular integrity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using a Bruker SMART APEXII CCD diffractometer) provides precise bond lengths, angles, and torsion angles. For example, monoclinic (P2₁/c) crystal systems with unit cell parameters (a = 5.2668 Å, b = 13.0861 Å, c = 18.5373 Å, β = 105.64°) confirm molecular packing and hydrogen-bonding networks. ORTEP-3 software visualizes thermal ellipsoids and disorder, critical for validating stereoelectronic effects .
Q. What computational approaches are suitable for analyzing electronic properties or reaction mechanisms involving this compound?
- Methodological Answer :
- DFT/Hartree-Fock : Used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example, studies on analogous thiazole-acetamide derivatives employ Gaussian09 with B3LYP/6-311G(d,p) basis sets .
- Multiwfn : A wavefunction analyzer evaluates electron localization function (ELF), localized orbital locator (LOL), and bond order analysis to probe bonding interactions and aromaticity .
Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) are resolved by:
- Multi-technique validation : Cross-referencing IR, NMR, and HRMS data with SCXRD-derived metrics.
- SHELX refinement : Adjusting thermal parameters and occupancy rates to account for disorder or dynamic effects in the crystal lattice .
- Solvent effect modeling : Using COSMO-RS to simulate solvent-induced conformational changes that may alter spectroscopic profiles .
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields when scaling up synthesis?
- Methodological Answer : Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Solutions include:
- Flow chemistry : Continuous reactors improve mass/heat transfer for copper-catalyzed cycloadditions.
- In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
